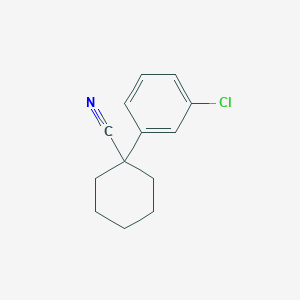

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile

Description

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile is a cyclohexane carbonitrile derivative featuring a 3-chlorophenyl substituent. Carbonitriles with cyclohexane backbones are widely studied for their versatility in organic synthesis, pharmaceutical intermediates, and material science due to their stability and functional group reactivity.

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYKFFZJKETHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with 3-chlorobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Research involving this compound includes the development of new therapeutic agents for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Key Observations :

- Substituent Diversity : The 3-chlorophenyl group in the target compound contrasts with substituents like piperidine (electron-rich amine), 2-chloroethyl (alkyl halide), and pyrimidinyl (heterocyclic) in analogs. These differences influence reactivity; for example, the trimethylstannyl group in 4fa enhances electrophilicity for cross-coupling reactions , while the pyrimidinyl group may confer biological activity .

- Halogen Effects: Compared to 1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile , the target compound’s mono-halogenated phenyl group may exhibit reduced steric hindrance and distinct electronic effects, impacting solubility and binding affinity in medicinal applications.

Physicochemical Properties

- Physical State : Analogs range from liquids (e.g., 1-(2-chloroethyl) derivative ) to crystalline solids (e.g., piperidine analog ), suggesting the target compound’s state may depend on substituent polarity.

- Stability : The piperidine derivative is stable for ≥5 years at -20°C , while the 2-chloroethyl analog requires storage at 4°C , indicating that aryl substituents (e.g., chlorophenyl) may enhance thermal stability compared to alkyl halides.

Biological Activity

1-(3-Chlorophenyl)cyclohexane-1-carbonitrile, with the chemical formula and a molecular weight of 219.71 g/mol, is a small molecule compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biology. Its synthesis typically involves the reaction of cyclohexanone with 3-chlorobenzonitrile, utilizing bases such as sodium hydride in polar aprotic solvents like dimethylformamide (DMF) under elevated temperatures.

The biological activity of 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction may involve:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.

- Receptor Modulation : It may alter receptor functions, influencing various signaling pathways that are crucial for cellular responses.

The compound's structure allows it to effectively bind to these molecular targets, which is essential for its potential therapeutic applications.

Anticancer Activity

Research has indicated that 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance, a study found that this compound significantly inhibited the proliferation of HCT-116 colorectal cancer cells at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against several bacterial strains. A comparative study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. This suggests its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent positions:

| Compound Name | Substituent Position | Notable Activity |

|---|---|---|

| 1-(3-Chlorophenyl)cyclohexane-1-carbonitrile | Meta (3-position) | Anticancer and antimicrobial |

| 1-(4-Chlorophenyl)cyclohexane-1-carbonitrile | Para (4-position) | Different reactivity; less studied |

| 1-(3-Bromophenyl)cyclohexane-1-carbonitrile | Meta (3-position) | Potentially higher reactivity |

| 1-(3-Fluorophenyl)cyclohexane-1-carbonitrile | Meta (3-position) | Altered electronic properties |

The differences in biological activities among these compounds can be attributed to the electronic effects and steric hindrance introduced by different halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.